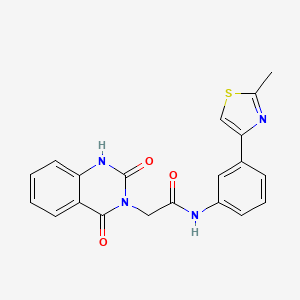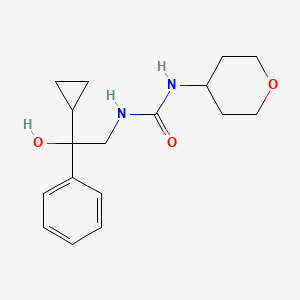
2-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(3-(2-methylthiazol-4-yl)phenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(3-(2-methylthiazol-4-yl)phenyl)acetamide is an intriguing compound known for its complex structure and versatile applications. This compound has gained attention in various fields due to its unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(3-(2-methylthiazol-4-yl)phenyl)acetamide typically involves multi-step procedures that include the formation of the quinazoline core, followed by acylation and subsequent introduction of the thiazole moiety.
Step 1: : Formation of the quinazoline core through cyclization reactions using appropriate starting materials and catalysts.
Step 2: : Acylation of the core compound to introduce the acetamide functionality.
Step 3: : Incorporation of the thiazole ring via coupling reactions under specific conditions, such as using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
In an industrial setting, the production of this compound would be scaled up using optimized conditions to ensure yield and purity. This might involve:
Continuous flow reactors to enhance reaction efficiency.
Automated synthesis equipment to ensure reproducibility.
Rigorous purification processes like recrystallization and chromatography.
化学反应分析
Types of Reactions It Undergoes
Oxidation: : This compound can undergo oxidation at specific positions, potentially modifying the quinazoline or thiazole rings.
Reduction: : Reduction reactions could target the carbonyl groups within the quinazoline structure.
Substitution: : Electrophilic or nucleophilic substitution reactions can be performed to modify substituent groups.
Common Reagents and Conditions
Oxidation: : Using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: : Employing reducing agents such as lithium aluminium hydride or sodium borohydride.
Substitution: : Utilizing reagents like halogenating agents, Grignard reagents, or organolithium compounds.
Major Products Formed from These Reactions
Oxidation may yield various quinazoline derivatives with altered electronic properties.
Reduction typically results in the formation of alcohols or amines, depending on the extent of reduction.
Substitution reactions can lead to the synthesis of diverse analogues with different functional groups.
科学研究应用
The scientific research applications of 2-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(3-(2-methylthiazol-4-yl)phenyl)acetamide are vast:
Chemistry
Used as a precursor for synthesizing other complex molecules.
Serves as a reagent in various organic transformations.
Biology
Acts as a ligand in biochemical assays to study enzyme kinetics and protein interactions.
Medicine
Potential therapeutic agent being explored for its pharmacological properties.
Could serve as a lead compound in drug discovery for treating specific diseases.
Industry
Utilized in the development of novel materials with specific properties.
May find applications in the production of dyes and pigments.
作用机制
The mechanism by which 2-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(3-(2-methylthiazol-4-yl)phenyl)acetamide exerts its effects is closely tied to its interaction with molecular targets.
Molecular Targets and Pathways Involved
Enzyme Inhibition: : It may inhibit certain enzymes by binding to their active sites, altering their activity.
Receptor Modulation: : The compound could interact with specific receptors, influencing signaling pathways.
Pathway Inhibition: : It might interfere with metabolic pathways, affecting cellular processes.
相似化合物的比较
Comparing 2-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(3-(2-methylthiazol-4-yl)phenyl)acetamide with similar compounds can highlight its uniqueness:
Unique Features
The combination of a quinazoline and thiazole moiety provides a distinct scaffold.
The presence of specific functional groups influences its reactivity and binding properties.
Similar Compounds
2-(4-Aminophenyl)-6-methylbenzothiazole: : Shares the thiazole ring but has different substituents.
Quinazoline derivatives: : Such as 4-anilinoquinazoline, used in cancer research for its kinase inhibition properties.
This compound stands out due to its specific structural features and diverse applications across multiple disciplines. Fascinating stuff, eh?
属性
IUPAC Name |
2-(2,4-dioxo-1H-quinazolin-3-yl)-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O3S/c1-12-21-17(11-28-12)13-5-4-6-14(9-13)22-18(25)10-24-19(26)15-7-2-3-8-16(15)23-20(24)27/h2-9,11H,10H2,1H3,(H,22,25)(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNSKHHSOCXPZDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC(=CC=C2)NC(=O)CN3C(=O)C4=CC=CC=C4NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[(6-cyclopropylpyridin-3-yl)methyl]-1,3-thiazole-4-carboxamide](/img/structure/B2720048.png)





![3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}propanamide](/img/structure/B2720060.png)


![8-(tert-butyl)-6-oxo-N-(pyridin-2-ylmethyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2720063.png)

![3-({2,4-Dioxo-1,3-diazaspiro[4.5]decan-3-yl}methyl)-1-benzofuran-2-carboxylic acid](/img/structure/B2720065.png)
![N-[1-(Oxan-4-yl)pyrazol-3-yl]prop-2-enamide](/img/structure/B2720066.png)
![N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2720069.png)
